

# A Comparative Analysis of DSR-141562 and Other Novel Treatments for Schizophrenia

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DSR-141562

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The landscape of schizophrenia treatment is evolving, with novel mechanisms of action offering hope beyond traditional dopamine D2 receptor antagonism. This guide provides a comparative overview of the preclinical candidate **DSR-141562** and other novel schizophrenia treatments that have progressed to clinical development: ulotaront, evenamide, brilaroxazine, and pimavanserin. The comparison focuses on their distinct mechanisms of action, available experimental data, and clinical trial outcomes.

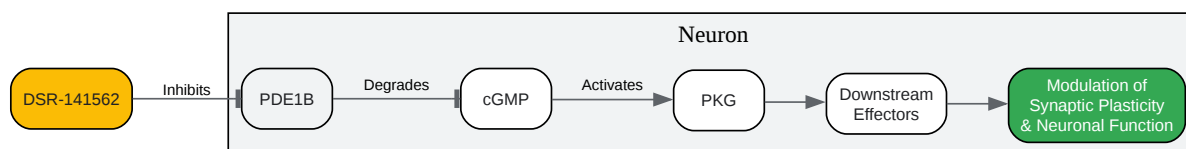
## Executive Summary

**DSR-141562** is a preclinical phosphodiesterase 1B (PDE1B) inhibitor showing promise in animal models for positive, negative, and cognitive symptoms of schizophrenia.[1][2] Unlike **DSR-141562**, other novel agents have advanced to clinical trials, providing valuable human efficacy and safety data. Ulotaront, a TAAR1 and 5-HT1A agonist, has demonstrated efficacy in a Phase 2 trial.[3][4] Evenamide, a voltage-gated sodium channel blocker, has shown positive results as an add-on therapy in a Phase 2/3 study.[5] Brilaroxazine, a dopamine and serotonin modulator, met its primary endpoint in a Phase 3 trial.[6] Pimavanserin, a 5-HT2A inverse agonist, was investigated for negative symptoms but did not meet its primary endpoint in a Phase 3 trial, leading to the discontinuation of its development for this indication.[7][8]

## Mechanism of Action and Signaling Pathways

The novel treatments discussed here diverge significantly from the direct dopamine D2 receptor blockade that characterizes first- and second-generation antipsychotics.[7] Their mechanisms target different signaling pathways implicated in the pathophysiology of schizophrenia.

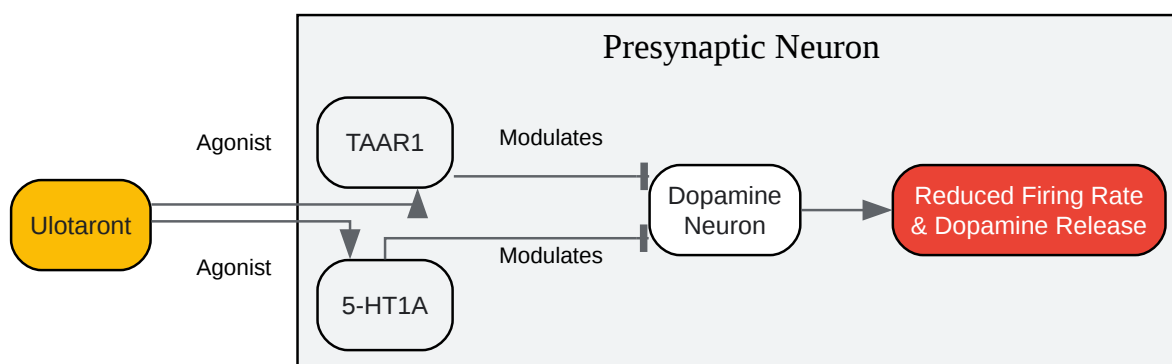
**DSR-141562:** As a phosphodiesterase 1 (PDE1) inhibitor, with preferential selectivity for the PDE1B isoform, **DSR-141562** works by increasing intracellular levels of cyclic guanosine monophosphate (cGMP).[1][2] PDE1B is believed to regulate dopaminergic and glutamatergic signal transduction.[1] By inhibiting PDE1B, **DSR-141562** enhances cGMP signaling, which can modulate downstream pathways involved in synaptic plasticity and neuronal function.



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### DSR-141562 Signaling Pathway

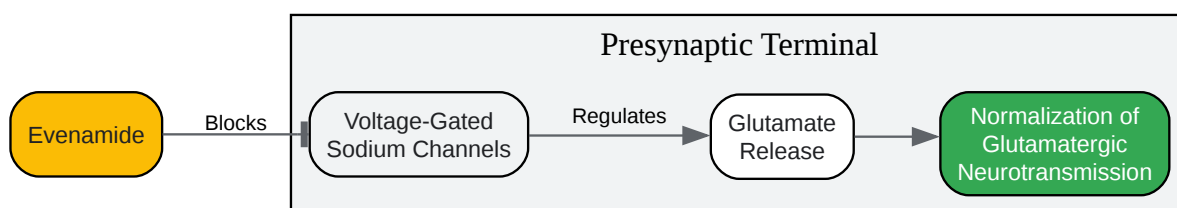
Ulotaront (SEP-363856): This compound is a trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT<sub>1A</sub> receptor agonist.[3][4][9][10][11] TAAR1 is a G-protein-coupled receptor that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[10] Agonism at TAAR1 is thought to reduce dopamine neuron firing and dopamine release, offering a novel, non-D2-binding mechanism to temper dopamine hyperactivity.



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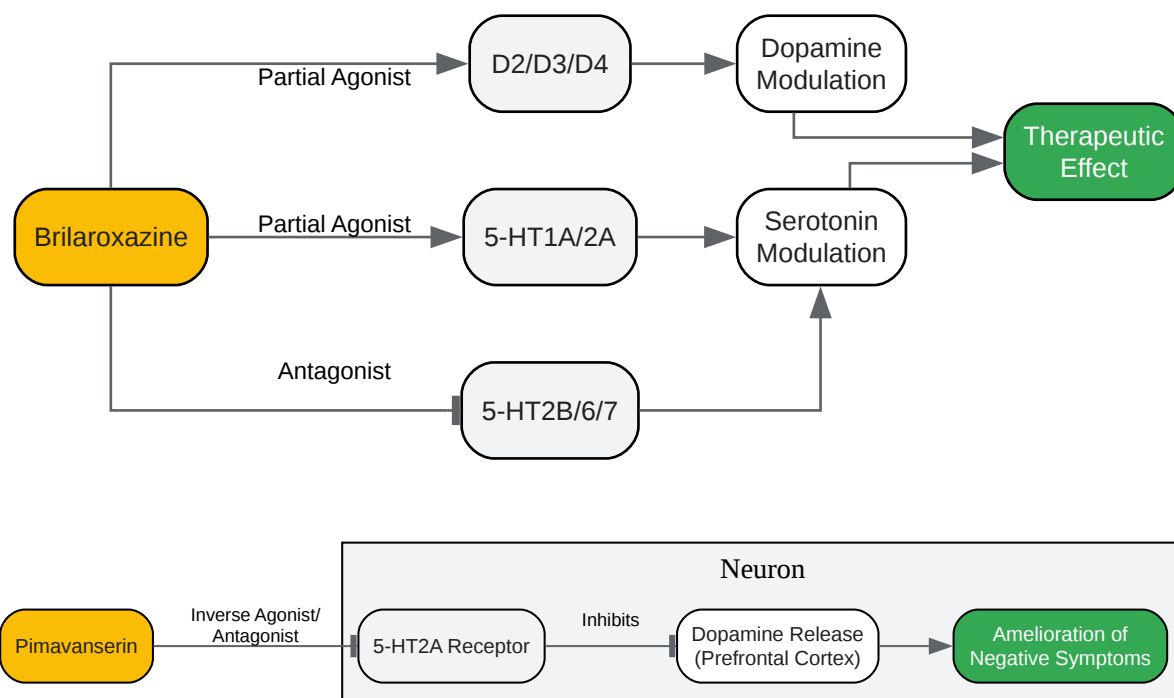
### Ulotaront Signaling Pathway

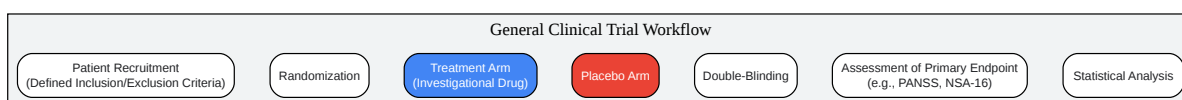
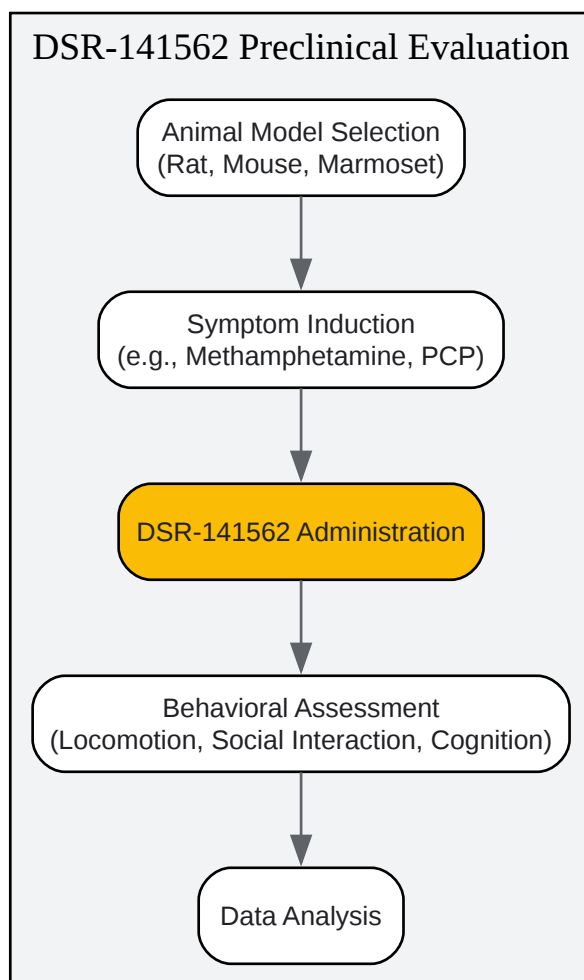
Evenamide: Evenamide acts as a voltage-gated sodium channel (VGSC) blocker, which modulates glutamate release.[5][12][13][14] In schizophrenia, hyperactivity of the hippocampus is thought to drive excessive glutamate release, contributing to downstream dopamine dysregulation.[12] Evenamide selectively targets hyperactive neurons, normalizing glutamate release without affecting basal neuronal activity.[12][15]

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### Evenamide Signaling Pathway

Brilaroxazine (RP5063): This molecule is a multimodal agent with a broad receptor binding profile. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors.[16][17] It also has antagonist activity at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors.[17] This "dopamine-serotonin system stabilizer" profile is designed to modulate multiple neurotransmitter systems simultaneously to achieve a therapeutic effect with a potentially favorable side-effect profile.[18]





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- To cite this document: BenchChem. [A Comparative Analysis of DSR-141562 and Other Novel Treatments for Schizophrenia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406171#dsr-141562-versus-other-novel-schizophrenia-treatments]

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